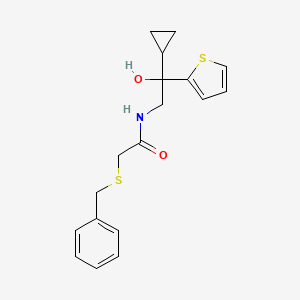

![molecular formula C23H23NO4 B2667062 3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid CAS No. 2445790-75-8](/img/structure/B2667062.png)

3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

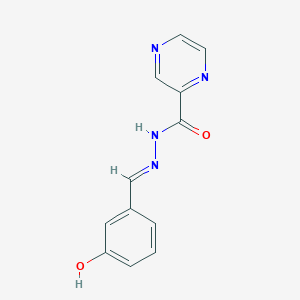

“3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid” is a chemical compound with the molecular formula C23H23NO4. It is related to other compounds such as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-2-carboxylic acid and 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and its molecular formula, C23H23NO4. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests that this compound may be used in peptide synthesis, as Fmoc is a common protecting group for amines .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy groups during the synthesis of complex molecules. This protection strategy allows for selective deprotection under mild conditions, preserving other sensitive functional groups in the molecule. This technique has been particularly useful in the synthesis of oligonucleotides and peptides, demonstrating the versatility of the Fmoc group in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).

Material Science and Polymer Applications

Organosolubility and Optical Transparency

Novel polyimides derived from spiro(fluorene-9,9′-xanthene) structures exhibit remarkable organosolubility, optical transparency, and thermal stability. These properties make them suitable for applications in optoelectronic devices, where materials that combine high thermal resistance with good optical characteristics are essential. The development of these polyimides has implications for the production of transparent, flexible films used in electronic displays and other applications (Zhang et al., 2010).

Electroluminescent Devices

The incorporation of spiro[fluorene-7,9′-benzofluorene] derivatives as host and dopant materials in organic light-emitting diodes (OLEDs) demonstrates their potential in improving the performance of electroluminescent devices. These materials contribute to the development of blue OLEDs with high efficiency and stability, which are critical for the advancement of display technology and lighting applications (Kim et al., 2008).

Smart Coatings for Corrosion Detection

Spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one derivatives have been applied in smart coatings for the early detection of steel corrosion. These compounds exhibit "turn-on" fluorescence in response to the presence of ferric ions, signaling the onset of corrosion before it becomes visually apparent. This application highlights the potential of spiro compounds in developing non-destructive evaluation methods for infrastructure maintenance (Augustyniak et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-21(26)19-12-20(23(19)10-5-11-23)24-22(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-20H,5,10-13H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGCIEISOUBCKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxaspiro[4.4]nonan-2-one](/img/structure/B2666986.png)

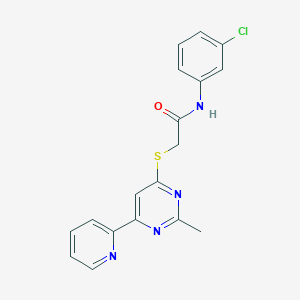

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2666990.png)

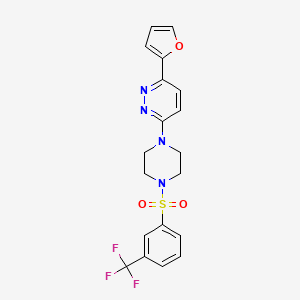

![1-(3-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2666992.png)

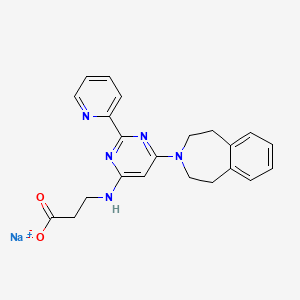

![5-(3,4-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2666996.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2666999.png)

![2-ethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2667001.png)